2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

Catalog No.
S3335494
CAS No.
134749-43-2
M.F
C10H12ClN3O3
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monoh...

CAS Number

134749-43-2

Product Name

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride

IUPAC Name

4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H

InChI Key

DRRJLUGFNPKNAP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl

Potential Applications

ADMQ is a molecule of interest in scientific research due to the quinazolinone core structure, which is present in many bioactive molecules. Researchers are investigating ADMQ for potential applications in various fields, including:

  • Medicinal Chemistry: The quinazolinone core is found in several clinically used drugs with diverse therapeutic effects. PubChem: ADMQ’s structure suggests potential for further development in medicinal chemistry.
  • Antimicrobial Activity: Some quinazolinone derivatives exhibit antimicrobial properties. Researchers are exploring whether ADMQ possesses similar properties. ScienceDirect:

2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is a chemical compound characterized by its quinazolinone core structure, which consists of a bicyclic system formed by a benzene ring fused to a pyrimidine ring. The molecular formula for this compound is C₁₀H₁₂ClN₃O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen . This compound is notable for its potential pharmacological activities and is often utilized in scientific research.

The chemical behavior of 2(1H)-quinazolinone derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of various functional groups. For example, the amino group at position 4 can participate in reactions typical of amines, while the methoxy groups at positions 6 and 7 may undergo demethylation under specific conditions. The hydrochloride form enhances solubility in aqueous solutions, facilitating various

Research indicates that 2(1H)-quinazolinone derivatives exhibit a range of biological activities. They have been studied for their cardiovascular effects, particularly as renal vasodilators, which can reduce vascular resistance to renal blood flow . Furthermore, compounds within this class have shown potential anti-cancer properties and activity against certain bacterial strains, making them valuable in medicinal chemistry .

The synthesis of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of an appropriate anthranilic acid derivative with a suitable carbonyl compound.
  • Cyclization: Following initial formation, cyclization steps may utilize reagents such as phosphorus oxychloride or other dehydrating agents to form the quinazolinone structure.
  • Hydrochloride Formation: The hydrochloride salt can be obtained by treating the free base with hydrochloric acid in an appropriate solvent .

This compound has diverse applications in pharmaceutical research due to its biological activity. It is primarily investigated for:

  • Cardiovascular Treatments: As a renal vasodilator.
  • Anticancer Research: Potential use in targeting cancer cells.
  • Antimicrobial Studies: Evaluation against various pathogens .

Interaction studies involving 2(1H)-quinazolinone derivatives often focus on their binding affinities with various biological targets. These studies may include:

  • Receptor Binding Assays: To determine interactions with specific receptors involved in cardiovascular regulation.
  • Enzyme Inhibition Studies: Evaluating the inhibition of enzymes linked to cancer progression or bacterial growth.
  • Cell Line Studies: Assessing cytotoxicity and efficacy in different cancer cell lines .

Several compounds share structural similarities with 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Amino-2(1H)-quinazolinoneLacks methoxy groups; simpler structureFocused on different biological activities
TerazosinA known alpha-blocker used for hypertensionContains additional functional groups enhancing activity
6-Methyl-2(1H)-quinazolinoneMethyl substitution at position 6Different pharmacological profile
4-Methyl-6-(4-morpholino)-2(1H)-quinazolinoneMorpholino group enhances solubilitySpecific cardiovascular applications

These compounds highlight the structural diversity within the quinazolinone class while underscoring the unique features of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, particularly its methoxy substitutions that may influence its biological activity and pharmacological profile .

Other CAS

134749-43-2

Dates

Modify: 2024-04-14

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